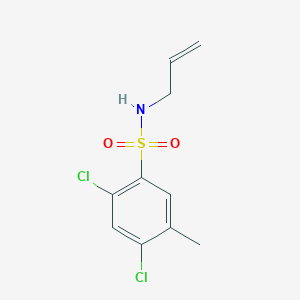![molecular formula C16H24N2O5S B273011 1-Acetyl-4-[(2,5-diethoxyphenyl)sulfonyl]piperazine](/img/structure/B273011.png)
1-Acetyl-4-[(2,5-diethoxyphenyl)sulfonyl]piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Acetyl-4-[(2,5-diethoxyphenyl)sulfonyl]piperazine, also known as TAP or TAPS, is a sulfonamide compound that has been extensively studied for its potential use in scientific research. TAP is a potent inhibitor of carbonic anhydrase, an enzyme that plays a crucial role in regulating acid-base balance in the body. In
作用机制
1-Acetyl-4-[(2,5-diethoxyphenyl)sulfonyl]piperazine inhibits carbonic anhydrase by binding to the zinc ion in the active site of the enzyme. This binding prevents the hydration of carbon dioxide, leading to a decrease in the production of bicarbonate and protons. This mechanism of action has been well-studied and has been shown to be highly specific for carbonic anhydrase.
Biochemical and Physiological Effects:
The inhibition of carbonic anhydrase by this compound has several biochemical and physiological effects. One of the most significant effects is the decrease in the production of bicarbonate and protons. This can lead to a decrease in the acidity of body fluids, which can have therapeutic benefits in certain conditions, such as glaucoma and epilepsy.
实验室实验的优点和局限性
1-Acetyl-4-[(2,5-diethoxyphenyl)sulfonyl]piperazine has several advantages for use in lab experiments. It is a highly specific inhibitor of carbonic anhydrase, which makes it useful for studying the role of this enzyme in various physiological processes. Additionally, this compound is relatively easy to synthesize and purify, which makes it accessible to many researchers.
However, there are also limitations to the use of this compound in lab experiments. One limitation is that this compound is not a reversible inhibitor of carbonic anhydrase. This means that once it binds to the enzyme, it cannot be easily removed. Additionally, this compound has a relatively short half-life in vivo, which can limit its usefulness in certain experiments.
未来方向
There are several future directions for the study of 1-Acetyl-4-[(2,5-diethoxyphenyl)sulfonyl]piperazine. One potential direction is the development of more potent inhibitors of carbonic anhydrase. This could lead to the development of new therapies for conditions such as glaucoma and epilepsy.
Another future direction is the study of the role of carbonic anhydrase in other physiological processes. For example, carbonic anhydrase has been implicated in the regulation of blood pressure, and the inhibition of this enzyme could have therapeutic benefits in the treatment of hypertension.
Conclusion:
In conclusion, this compound is a potent inhibitor of carbonic anhydrase that has been extensively studied for its potential use in scientific research. The synthesis of this compound is relatively straightforward, and its mechanism of action has been well-studied. This compound has several advantages for use in lab experiments, but also has limitations that need to be considered. Finally, there are several future directions for the study of this compound that could lead to the development of new therapies for a variety of conditions.
合成方法
The synthesis of 1-Acetyl-4-[(2,5-diethoxyphenyl)sulfonyl]piperazine involves the reaction of 2,5-diethoxybenzenesulfonyl chloride with piperazine and acetic anhydride in the presence of a base. This reaction yields this compound as a white crystalline solid, which can be purified through recrystallization.
科学研究应用
1-Acetyl-4-[(2,5-diethoxyphenyl)sulfonyl]piperazine has been used extensively in scientific research for its ability to inhibit carbonic anhydrase. Carbonic anhydrase is an enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons. This enzyme is involved in many physiological processes, including acid-base balance, respiration, and ion transport. Inhibition of carbonic anhydrase has been shown to have therapeutic potential in the treatment of glaucoma, epilepsy, and certain types of cancer.
属性
分子式 |
C16H24N2O5S |
|---|---|
分子量 |
356.4 g/mol |
IUPAC 名称 |
1-[4-(2,5-diethoxyphenyl)sulfonylpiperazin-1-yl]ethanone |
InChI |
InChI=1S/C16H24N2O5S/c1-4-22-14-6-7-15(23-5-2)16(12-14)24(20,21)18-10-8-17(9-11-18)13(3)19/h6-7,12H,4-5,8-11H2,1-3H3 |
InChI 键 |
UYQZNKFLLFQLNB-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C(C=C1)OCC)S(=O)(=O)N2CCN(CC2)C(=O)C |
规范 SMILES |
CCOC1=CC(=C(C=C1)OCC)S(=O)(=O)N2CCN(CC2)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![5-[(4-Acetyl-1-piperazinyl)sulfonyl]-2-chlorophenyl pentyl ether](/img/structure/B273004.png)
![1-Acetyl-4-[(4-methoxy-2,3,5-trimethylphenyl)sulfonyl]piperazine](/img/structure/B273018.png)
![(3-Fluorophenyl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B273042.png)


![4-[(2-Isopropylanilino)carbonyl]isophthalic acid](/img/structure/B273050.png)

![1-Acetyl-4-[(2,5-dibromophenyl)sulfonyl]piperazine](/img/structure/B273074.png)
![1-[(5-Chloro-4-methyl-2-propoxyphenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B273086.png)